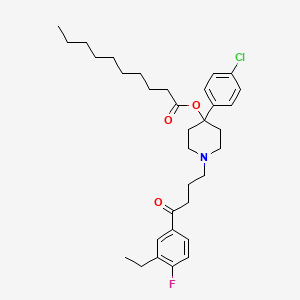

Levocabastin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Levocabastine is a selective second-generation histamine H1 receptor antagonist, discovered at Janssen Pharmaceutica in 1979 . It is primarily used for the treatment of allergic conjunctivitis and allergic rhinitis . Levocabastine is known for its high specificity and potency in blocking histamine receptors, making it an effective antihistamine .

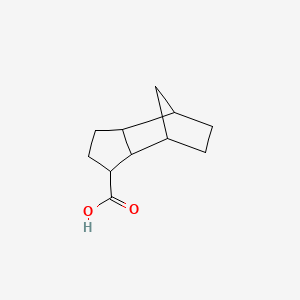

Métodos De Preparación

The synthesis of levocabastine involves several key steps. One practical and sustainable method for its synthesis includes the preparation of an optically active key intermediate without chiral resolution and effective detosylation . The process does not require chromatographic purification and provides levocabastine hydrochloride in greater than 99.5% purity with a 14.2% overall yield . Another method involves the preparation of key intermediate by chiral resolution, deprotection by electrolysis, and coupling of piperidine and ketone by reductive amination .

Análisis De Reacciones Químicas

Levocabastine undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions are essential in the synthesis and modification of levocabastine.

Substitution Reactions: Common reagents and conditions used in these reactions include strong acids and bases, which facilitate the substitution of functional groups.

Major Products: The primary product formed from these reactions is levocabastine hydrochloride, which is used in pharmaceutical formulations.

Aplicaciones Científicas De Investigación

Levocabastine has a wide range of scientific research applications:

Chemistry: It is used as a tool to study histamine H1 receptors and neurotensin receptors.

Biology: Levocabastine is employed in research related to allergic reactions and immune response modulation.

Industry: Levocabastine is formulated into ophthalmic suspensions and nasal sprays for commercial use.

Mecanismo De Acción

Levocabastine works by competing with histamine for H1 receptor sites on effector cells, preventing histamine binding and activity . It does not block histamine release but prevents its binding and subsequent effects. Levocabastine also binds to neurotensin 2 receptors, acting as a neurotensin agonist, which can induce some degree of analgesia .

Comparación Con Compuestos Similares

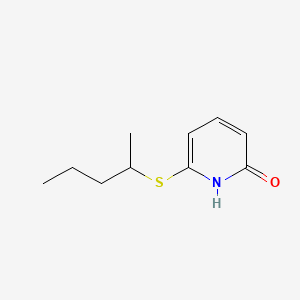

Levocabastine is compared with other antihistamines such as sodium cromoglycate, beclomethasone, astemizole, and terfenadine . While levocabastine is superior to sodium cromoglycate in alleviating symptoms of seasonal allergic conditions, it is less effective than beclomethasone in relieving nasal blockage . Levocabastine’s prompt onset of antiallergic activity differentiates it from sodium cromoglycate, which requires maintenance treatment .

Conclusion

Levocabastine is a highly effective and selective histamine H1 receptor antagonist with significant applications in medicine and scientific research. Its unique properties and mechanisms of action make it a valuable tool in the study and treatment of allergic conditions.

Propiedades

Fórmula molecular |

C26H29FN2O2 |

|---|---|

Peso molecular |

420.5 g/mol |

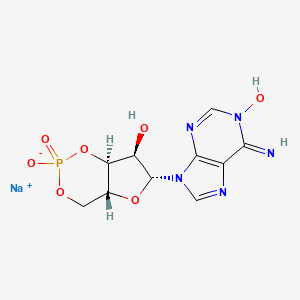

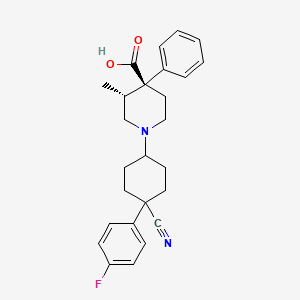

Nombre IUPAC |

(3R,4S)-1-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenylpiperidine-4-carboxylic acid |

InChI |

InChI=1S/C26H29FN2O2/c1-19-17-29(16-15-26(19,24(30)31)21-5-3-2-4-6-21)23-11-13-25(18-28,14-12-23)20-7-9-22(27)10-8-20/h2-10,19,23H,11-17H2,1H3,(H,30,31)/t19-,23?,25?,26-/m0/s1 |

Clave InChI |

ZCGOMHNNNFPNMX-TUXHGLMRSA-N |

SMILES isomérico |

C[C@H]1CN(CC[C@]1(C2=CC=CC=C2)C(=O)O)C3CCC(CC3)(C#N)C4=CC=C(C=C4)F |

SMILES canónico |

CC1CN(CCC1(C2=CC=CC=C2)C(=O)O)C3CCC(CC3)(C#N)C4=CC=C(C=C4)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Chloro-3-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]-1-cyclopenten-1-YL)-3-ethyl-1,3-benzothiazol-3-ium perchlorate](/img/structure/B13835596.png)

![2-Benzyloxyphenylboronic acid pinacol ester[1027757-13-6]](/img/structure/B13835614.png)

![4-chlorobutyl N-[4-chloro-2-[(2S)-4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl]phenyl]carbamate](/img/structure/B13835624.png)

![(4S)-4-(2-methylpropyl)-2-[6-[(4S)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13835642.png)